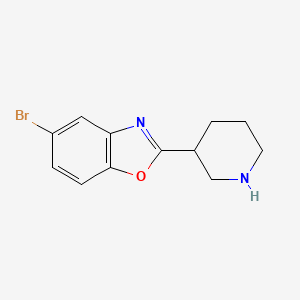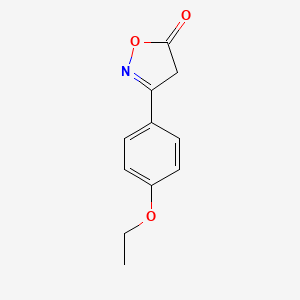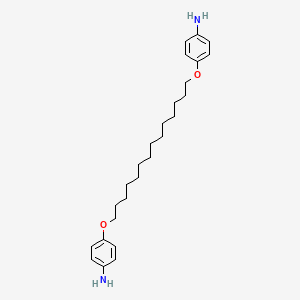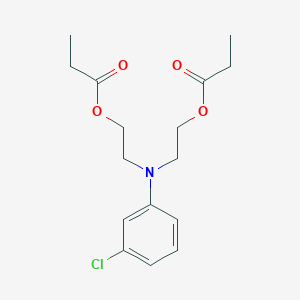![molecular formula C18H25BO3Si B1505975 4-[4-(tert-ブチルジメチルシリルオキシ)フェニル]フェニルボロン酸 CAS No. 850380-91-5](/img/structure/B1505975.png)
4-[4-(tert-ブチルジメチルシリルオキシ)フェニル]フェニルボロン酸
概要
説明
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a specialized organic compound characterized by its phenylboronic acid core and a tert-butyldimethylsilyloxy group attached to the phenyl ring
科学的研究の応用
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the development of bioconjugates and probes for biological studies.
Industry: The compound is used in the production of advanced materials and nanotechnology applications.
作用機序
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
It is known to be involved in various chemical reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .
Biochemical Pathways
It has been used as a reactant in the synthesis of biologically active molecules including phenylpyridone derivatives as mch1r antagonists, atromentin and its o-alkylated derivatives, and gelatinases and mt1-mmp inhibitors .
Pharmacokinetics
It is known to have a molecular weight of 25219, a density of 10±01 g/cm3, a boiling point of 3214±440 °C at 760 mmHg, and a melting point of 194-198ºC .
Result of Action
It has been used as a starting material for the synthesis of red electroluminescent polyfluorenes .
Action Environment
It is known to be stable under normal temperatures and pressures, and it should be stored in a cool, dry, and well-ventilated place .
生化学分析
Biochemical Properties
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation, and heterocyclization with phenylpropiolates . This compound interacts with enzymes such as gelatinases and MT1-MMP inhibitors, which are crucial in the breakdown of extracellular matrix components . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid exerts its effects through several mechanisms. It binds to biomolecules such as proteins and enzymes, forming reversible covalent bonds that can inhibit or activate these molecules . This compound is known to inhibit enzymes like gelatinases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are essential for determining the safe and effective use of this compound in vivo.
Metabolic Pathways
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis . This compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.
Subcellular Localization
The subcellular localization of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate.
Silyl Ether Formation: The phenylboronic acid is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to introduce the silyl ether group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or boronic acids with different substituents.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alcohols and amines, along with catalysts like palladium, can facilitate substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from oxidation reactions.
Boronic Acids with Different Substituents: Resulting from reduction reactions.
Substituted Silyl Ethers: Resulting from substitution reactions.
類似化合物との比較
Phenylboronic Acid: Lacks the silyl ether group, making it less stable.
Boronic Esters: Similar structure but with different substituents.
Silyl Ethers: Similar silyl ether group but different core structures.
Uniqueness: 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid stands out due to its combination of a phenylboronic acid core and a tert-butyldimethylsilyloxy group, providing both reactivity and stability.
This comprehensive overview highlights the significance of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid in scientific research and its potential applications across various fields
特性
IUPAC Name |
[4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZPBVNZYGTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716584 | |
| Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850380-91-5 | |
| Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)


![3-[4-(Dimethylamino)phenyl]-1,2-oxazol-5-amine](/img/structure/B1505897.png)









